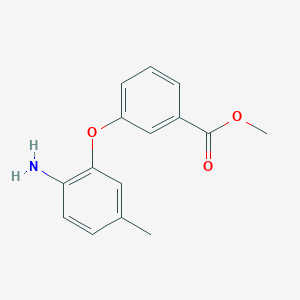

Methyl 3-(2-amino-5-methylphenoxy)benzoate

Description

The molecule features a benzoate ester core substituted with a 2-amino-5-methylphenoxy group. Comparisons with structurally related methyl benzoate derivatives (e.g., triazine-linked, halogenated, or heterocyclic variants) highlight key differences in reactivity, stability, and functionality.

Properties

IUPAC Name |

methyl 3-(2-amino-5-methylphenoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-6-7-13(16)14(8-10)19-12-5-3-4-11(9-12)15(17)18-2/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVFSFKWRIHJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-5-methylphenoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-amino-5-methylphenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 3-hydroxybenzoic acid and the hydroxyl group of 2-amino-5-methylphenol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-5-methylphenoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitrating agents like nitric acid and sulfuric acid, or halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(2-amino-5-methylphenoxy)benzoate has the following chemical properties:

- Molecular Formula : C₁₅H₁₅NO₃

- CAS Number : 946683-47-2

- MDL Number : MFCD08688135

The compound features a benzoate structure with an amino group and a methoxyphenyl moiety, contributing to its reactivity and potential biological activity .

Pharmaceutical Applications

-

Drug Development

- This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance pharmacological properties.

- It is particularly relevant in the development of drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.

- Antipsychotic Agents

- Biochemical Research

Biomedical Research

- Cell Culture Studies

- Mechanistic Studies

Case Study 1: Antipsychotic Activity

A study investigated the efficacy of this compound derivatives on dopamine receptors. The results indicated that certain modifications enhanced receptor affinity, suggesting potential for developing more effective antipsychotic drugs.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings demonstrated significant inhibition, highlighting its potential role in therapeutic strategies for managing metabolic diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-5-methylphenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound (electron-donating) contrasts with cyano (electron-withdrawing) in or chloro in , altering reactivity in electrophilic aromatic substitution.

- Heterocyclic vs. Phenoxy Systems: Triazine-linked derivatives (e.g., ) exhibit rigid planar structures, whereas the target compound’s phenoxy group offers conformational flexibility.

Physicochemical Properties

- Solubility: The amino group in the target compound improves water solubility compared to purely aromatic esters (e.g., ).

- Stability : Lack of electron-withdrawing groups (vs. ) may reduce hydrolytic stability of the ester linkage.

- Lipophilicity: LogP values are likely lower than chloro- or ethyl-substituted analogs () due to the hydrophilic amino group.

Biological Activity

Methyl 3-(2-amino-5-methylphenoxy)benzoate, also known as a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound, with the CAS number 946683-47-2, is being studied for its possible applications in pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Properties

- Molecular Weight : 255.29 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

- Hazard Classification : Identified as an irritant .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential utility in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and proliferation.

- Signal Transduction Pathways : The compound influences pathways such as MAPK and PI3K/Akt, which are critical for cell survival and growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multi-drug resistant Staphylococcus aureus demonstrated significant antibacterial activity. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), revealing that the compound effectively inhibited bacterial growth at lower concentrations compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In another notable study, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis in cancer cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.